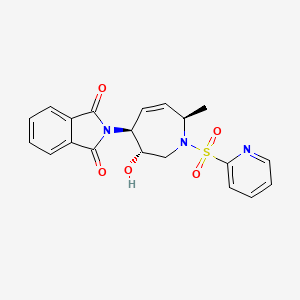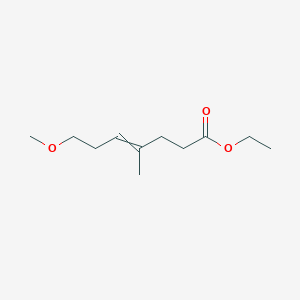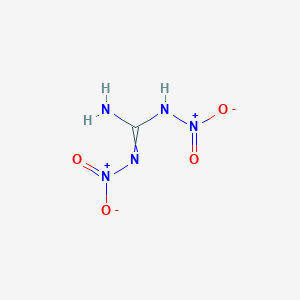
N,N''-Dinitroguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N''-Dinitroguanidine: is a chemical compound with the molecular formula CH3N5O4 and a molecular weight of 149.0656 . It is a derivative of guanidine, characterized by the presence of two nitro groups (-NO2) attached to the nitrogen atoms of the guanidine core. This compound is known for its high nitrogen content, making it useful in various applications, particularly in the field of explosives and propellants.
Synthetic Routes and Reaction Conditions:
Nitration of Guanidine: The primary method for synthesizing this compound involves the nitration of guanidine using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at controlled temperatures to prevent the decomposition of the compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale nitration reactors where guanidine is continuously fed into a mixture of concentrated nitric and sulfuric acids under controlled conditions. The reaction mixture is then cooled, and the product is purified through crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of guanidine or other related compounds.
Substitution: Substitution reactions involving the nitro groups can produce various derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen and metal hydrides are used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the nitro groups.
Major Products Formed:
Nitrogen Oxides: From oxidation reactions.
Guanidine Derivatives: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: N,N''-Dinitroguanidine is used as a precursor in the synthesis of other nitrogen-rich compounds, which are valuable in the development of new materials and explosives. Biology: Research has explored its potential as a biocide due to its high nitrogen content and ability to disrupt microbial cell walls. Medicine: Its derivatives are being studied for their potential use in drug delivery systems and as intermediates in pharmaceutical synthesis. Industry: The compound is used in the production of propellants and explosives due to its high nitrogen content and stability.
Molecular Targets and Pathways Involved:
Biocide Action: this compound disrupts microbial cell walls by reacting with cellular components, leading to cell lysis.
Explosive Action: The high nitrogen content allows for rapid decomposition, releasing a large amount of gas and heat, which is characteristic of explosive materials.
Comparación Con Compuestos Similares
Guanidine: The parent compound without nitro groups.
Nitroguanidine: A related compound with one nitro group.
Dinitrophenylhydrazine: Another nitrogen-rich compound used in analytical chemistry.
Uniqueness: N,N''-Dinitroguanidine stands out due to its high nitrogen content and stability, making it particularly useful in applications requiring controlled and rapid release of energy.
Propiedades
Número CAS |
666736-83-0 |
|---|---|
Fórmula molecular |
CH3N5O4 |
Peso molecular |
149.07 g/mol |
Nombre IUPAC |
1,2-dinitroguanidine |
InChI |
InChI=1S/CH3N5O4/c2-1(3-5(7)8)4-6(9)10/h(H3,2,3,4) |
Clave InChI |
ULLQXGARUROVCU-UHFFFAOYSA-N |
SMILES canónico |
C(=N[N+](=O)[O-])(N)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


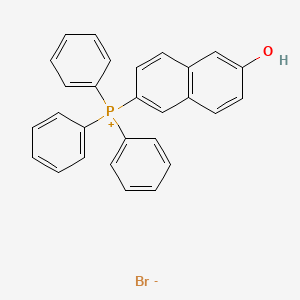
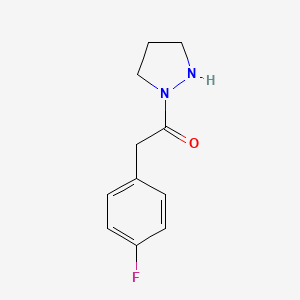
![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid](/img/structure/B15160068.png)
![4-Chloro-6-[(methylamino)methylidene]-2-(2-phenylpropan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B15160073.png)
![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine](/img/structure/B15160099.png)
![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)
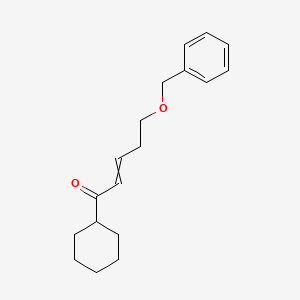
![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)
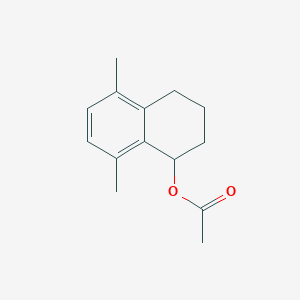
![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)
